![molecular formula C29H38S2 B12937435 2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12937435.png)
2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is a complex organic compound that belongs to the class of benzo[b]benzo[4,5]thieno[2,3-d]thiophenes. These compounds are known for their unique structural properties and potential applications in various fields, particularly in organic electronics. The presence of a pentadecyl group enhances the solubility and processability of the compound, making it suitable for use in solution-processable organic semiconductors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene typically involves a multi-step processThe reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic rings, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: Hydrazine hydrate in the presence of a catalyst.
Substitution: Br2 in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene has several scientific research applications:
Organic Electronics: Used as a semiconductor material in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its high charge mobility and stability.
Photovoltaics: Employed in organic solar cells as an active layer material to enhance light absorption and charge transport.
Wirkmechanismus
The mechanism by which 2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene exerts its effects is primarily through its interaction with electronic devices. The compound’s conjugated structure allows for efficient charge transport, making it an excellent candidate for use in organic semiconductors. The molecular targets include the active layers of OFETs and OLEDs, where it facilitates the movement of charge carriers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[b]thieno[2,3-d]thiophene: A simpler analog without the pentadecyl group, used in similar applications but with lower solubility and processability.
Benzo[4,5]selenopheno[3,2-b]thiophene: A selenium-containing analog with different electronic properties, used in organic electronics.
Uniqueness
2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene stands out due to its enhanced solubility and processability, which are attributed to the presence of the pentadecyl group. This makes it more suitable for solution-processable applications compared to its simpler analogs .
Eigenschaften
Molekularformel |
C29H38S2 |
|---|---|
Molekulargewicht |
450.7 g/mol |
IUPAC-Name |
2-pentadecyl-[1]benzothiolo[3,2-b][1]benzothiole |
InChI |
InChI=1S/C29H38S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-23-20-21-25-27(22-23)31-28-24-18-15-16-19-26(24)30-29(25)28/h15-16,18-22H,2-14,17H2,1H3 |
InChI-Schlüssel |
RIEDACYAZITBDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


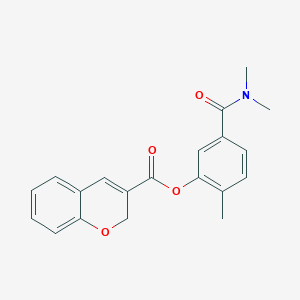
![1,10-bis(4-chloro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12937355.png)
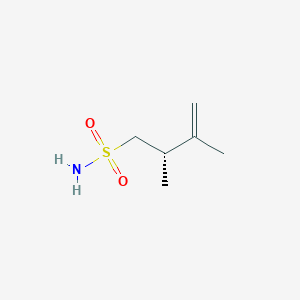

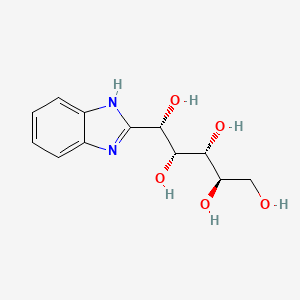

![2-Chloro-4-((1R,3R,5S)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12937386.png)
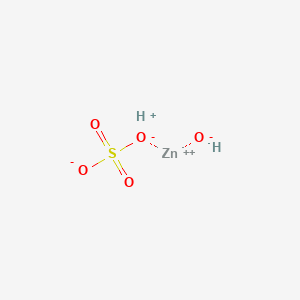

![N-[1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12937408.png)

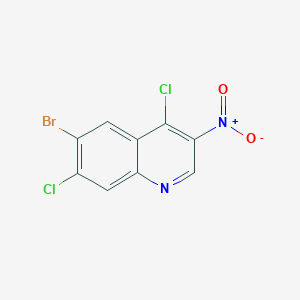
![(R)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B12937430.png)

